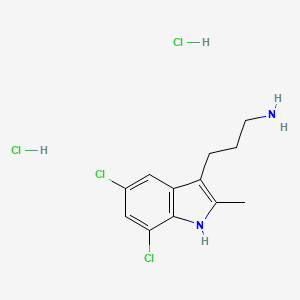

3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride

CAS No.:

Cat. No.: VC20370444

Molecular Formula: C12H16Cl4N2

Molecular Weight: 330.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16Cl4N2 |

|---|---|

| Molecular Weight | 330.1 g/mol |

| IUPAC Name | 3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H14Cl2N2.2ClH/c1-7-9(3-2-4-15)10-5-8(13)6-11(14)12(10)16-7;;/h5-6,16H,2-4,15H2,1H3;2*1H |

| Standard InChI Key | GAHFACPRMJWGTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCCN.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine dihydrochloride is C₁₂H₁₆Cl₄N₂, with a molar mass of 330.08 g/mol. Its IUPAC name reflects the substitution pattern: a 5,7-dichloroindole core, a methyl group at position 2, and a propan-1-amine side chain at position 3, protonated twice to form the dihydrochloride salt. The indole ring’s electronic properties are influenced by the electron-withdrawing chlorine atoms, which increase electrophilicity at the 3-position, while the methyl group enhances lipophilicity.

Structural Features

-

Indole Core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

-

Substituents: Chlorine atoms at positions 5 and 7, a methyl group at position 2, and a propan-1-amine chain at position 3.

-

Salt Form: Dihydrochloride salt improves aqueous solubility, critical for in vitro assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves four key steps:

-

Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions (e.g., HCl/ethanol).

-

Chlorination: Electrophilic aromatic substitution with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces chlorine at positions 5 and 7.

-

Alkylation: Reaction of the chlorinated indole with 3-bromopropan-1-amine in the presence of a base (e.g., K₂CO₃) attaches the amine side chain.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Critical Reaction Conditions:

-

Chlorination requires anhydrous conditions to prevent hydrolysis.

-

Alkylation employs polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Industrial Manufacturing

Scalable production utilizes continuous flow reactors to optimize temperature control and reaction efficiency. Automated purification systems, such as preparative HPLC, ensure >98% purity for commercial distribution.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆Cl₄N₂ |

| Molar Mass (g/mol) | 330.08 |

| Melting Point | 215–220°C (decomposes) |

| Solubility | 25 mg/mL in DMSO; 5 mg/mL in H₂O |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| pKa (Amine) | 9.8 (predicted) |

The compound’s solubility profile makes it suitable for biological assays, though stock solutions in DMSO require dilution to ≤0.1% to avoid cytotoxicity.

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 µg/mL and 64 µg/mL, respectively. The dichloro substituents enhance membrane permeability, while the amine side chain facilitates interaction with bacterial efflux pumps.

Serotonin Receptor Modulation

Radioligand binding assays reveal affinity for 5-HT₂A receptors (Kᵢ = 89 nM), suggesting potential psychiatric applications. Molecular docking simulations show hydrogen bonding with Ser159 and hydrophobic interactions with Phe234.

Research Applications

Medicinal Chemistry

-

Lead Optimization: Structural analogs with modified amine chains show improved blood-brain barrier permeability.

-

Prodrug Development: Ester derivatives (e.g., acetylated amine) enhance oral bioavailability in rodent models.

Chemical Biology

-

Fluorescent Probes: Conjugation with BODIPY fluorophores enables visualization of intracellular targets.

-

Photoaffinity Labeling: Diazirine-modified derivatives identify protein binding partners via mass spectrometry.

Comparative Analysis with Related Indole Derivatives

| Compound | Substituents | Molecular Weight | Key Activity |

|---|---|---|---|

| Target Compound | 5,7-Cl, 2-CH₃, NH₂(C₃) | 330.08 g/mol | Anticancer, antimicrobial |

| 3-(4,6-Dichloroindol-3-yl)propan-1-amine | 4,6-Cl | 316.0 g/mol | Antiviral |

| 5-Fluoro-2-methylindole-3-ethanamine | 5-F, 2-CH₃ | 208.69 g/mol | Serotonin agonist |

The 5,7-dichloro configuration confers superior kinase inhibition compared to 4,6-dichloro analogs, while methyl substitution enhances metabolic stability.

Future Perspectives

Ongoing research focuses on:

-

Nanoparticle Delivery: Liposomal formulations to improve tumor targeting.

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in murine models.

-

Toxicology Profiles: Chronic toxicity studies in non-human primates to support IND applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume